molecular formula C17H12ClFN2O3 B011091 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester CAS No. 100426-74-2

7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester

Cat. No. B011091
M. Wt: 346.7 g/mol
InChI Key: GHYKYCVOWWJNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This leads to the disruption of bacterial DNA synthesis and ultimately, cell death. In cancer cells, the compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester are dependent on the concentration and duration of exposure. In bacterial cells, the compound has been found to cause DNA damage, inhibition of cell division, and ultimately, cell death. In cancer cells, the compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester in lab experiments is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. However, its use is limited by its cytotoxicity, which can cause damage to healthy cells. Additionally, the compound has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester. One area of focus is the development of new derivatives with improved solubility and reduced cytotoxicity. Another area of interest is the use of the compound as a lead compound for the development of new antibiotics. Additionally, further studies are needed to explore the potential applications of the compound in the treatment of other diseases, such as parasitic infections and viral diseases.
Conclusion:
In conclusion, 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a promising compound with significant antimicrobial and anticancer activity. Its mechanism of action involves the inhibition of essential enzymes involved in DNA replication, leading to cell death. While its use is limited by its cytotoxicity and low solubility, there are several future directions for the research and development of this compound, including the development of new derivatives and the use of the compound as a lead compound for the development of new antibiotics.

Synthesis Methods

The synthesis of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a multi-step process that involves the use of various reagents and catalysts. The most common method of synthesis involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with ethyl 2-chloroacetoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions that involve the use of different reagents to achieve the final product.

Scientific Research Applications

7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has been extensively studied for its potential applications in various fields. It has been found to have significant antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also shown promising results in the treatment of cancer, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.

properties

CAS RN

100426-74-2

Product Name

7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester

Molecular Formula

C17H12ClFN2O3

Molecular Weight

346.7 g/mol

IUPAC Name

ethyl 7-chloro-6-fluoro-4-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C17H12ClFN2O3/c1-2-24-17(23)12-9-21(10-6-4-3-5-7-10)16-11(14(12)22)8-13(19)15(18)20-16/h3-9H,2H2,1H3

InChI Key

GHYKYCVOWWJNDQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=CC=C3

synonyms

7-CHLORO-6-FLUORO-4-OXO-1-PHENYL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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